![molecular formula C13H10FNO2 B6373611 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% CAS No. 1261945-10-1](/img/structure/B6373611.png)
4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95%
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Overview
Description
4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% (4-ACFPF) is a compound that is used in a variety of scientific research applications, including biochemical and physiological experiments. It is a white, crystalline solid that is soluble in water and ethanol. 4-ACFPF has a melting point of 151 °C and a boiling point of 302 °C. It is an important intermediate for the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other compounds, as well as in biochemical and physiological experiments. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of peptides and proteins, as well as in the synthesis of monomers and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is not fully understood. It is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been suggested that it may act as an antioxidant, which could explain its use in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% are not fully understood. It has been suggested that it may act as an inhibitor of enzymes, such as cytochrome P450 enzymes. It has also been suggested that it may act as an antioxidant, which could explain its use in the synthesis of pharmaceuticals and other compounds.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experiments.
Future Directions
The future directions for 4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% research include further investigations into its mechanism of action, as well as its potential applications in pharmaceuticals and other compounds. Other potential future directions include exploring its use in the synthesis of peptides and proteins, as well as in the synthesis of monomers and polymers. Additionally, further research is needed to determine its effects on biochemical and physiological processes.
Synthesis Methods
4-(3-Aminocarbonylphenyl)-2-fluorophenol, 95% is synthesized from 3-aminophenol and 2-fluorophenol. The reaction is carried out in an acidic medium, such as sulfuric acid, at a temperature of about 100 °C. The reaction is catalyzed by a strong acid, such as hydrochloric acid or trifluoroacetic acid. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. After the reaction is complete, the product is purified by recrystallization.
properties
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-7-9(4-5-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEFFZRQJXRIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684252 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-10-1 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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